molecular formula C18H18N4O3 B5979273 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)butanamide

4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)butanamide

Cat. No.: B5979273
M. Wt: 338.4 g/mol
InChI Key: RBKZWACQMJWWMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)butanamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound, with its unique structure, may exhibit specific interactions and activities that are of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)butanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Hydroxylation: Introduction of the hydroxyl group at the 2-position of the quinazolinone ring.

    Attachment of the Butanamide Side Chain: This involves the reaction of the quinazolinone derivative with a butanoyl chloride or similar reagent.

    Pyridin-3-ylmethyl Substitution: The final step involves the substitution of the amide nitrogen with a pyridin-3-ylmethyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The amide and pyridinyl groups may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Conditions may involve the use of strong bases or acids to facilitate nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, its potential anti-inflammatory, anticancer, or antimicrobial properties could be explored for therapeutic applications.

Industry

Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)butanamide would depend on its specific interactions with biological targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-oxoquinazolin-3(4H)-yl derivatives: These compounds share the quinazolinone core and may exhibit similar biological activities.

    Pyridinyl-substituted amides: These compounds have a similar substitution pattern and may be used for comparison in terms of reactivity and biological activity.

Uniqueness

The uniqueness of 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)butanamide lies in its specific combination of functional groups, which may confer unique properties and activities not observed in other similar compounds.

Properties

IUPAC Name

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-16(20-12-13-5-3-9-19-11-13)8-4-10-22-17(24)14-6-1-2-7-15(14)21-18(22)25/h1-3,5-7,9,11H,4,8,10,12H2,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKZWACQMJWWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.